molecular formula C21H21NO5 B10994029 benzyl (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate

benzyl (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate

Cat. No.: B10994029
M. Wt: 367.4 g/mol
InChI Key: IVCDCYGLPIPIMP-UHFFFAOYSA-N
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Description

Benzyl (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate is a complex organic compound featuring a benzazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzazepine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-substituted benzylamines and ketones. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Once the benzazepine core is formed, the next step involves the introduction of the benzyl and acetate groups. This can be achieved through esterification reactions, where the benzazepine derivative is reacted with benzyl alcohol and acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Halogens (e.g., Br₂, Cl₂), alkyl halides (e.g., CH₃I), nucleophiles (e.g., NH₃, RSH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Benzyl (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological and cardiovascular diseases.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by occupying their active sites or activate receptors by mimicking natural ligands.

Comparison with Similar Compounds

Benzyl (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate can be compared with other benzazepine derivatives, such as:

    7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine: Lacks the benzyl and acetate groups, which may affect its biological activity and solubility.

    Benzyl (2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate: Similar structure but without the methoxy groups, potentially altering its reactivity and interactions with molecular targets.

    Benzyl (7,8-dimethoxy-3H-3-benzazepin-3-yl)acetate: Lacks the ketone group, which could influence its chemical properties and biological effects.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its overall properties and applications.

Properties

IUPAC Name

benzyl 2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-25-18-10-16-8-9-22(20(23)12-17(16)11-19(18)26-2)13-21(24)27-14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCDCYGLPIPIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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